Dysprosium triiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

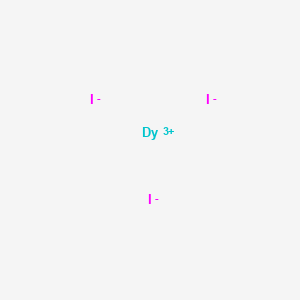

Dysprosium triiodide is a binary inorganic compound composed of dysprosium and iodine, with the chemical formula DyI₃. It appears as a yellow-green flaky solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is soluble in water and has a trigonal crystal structure similar to bismuth triiodide .

Mechanism of Action

Target of Action

Dysprosium triiodide (DyI3) is a binary inorganic compound of dysprosium and iodine . It is primarily used in gas discharge lamps to generate white light . The primary target of this compound is the gas discharge process in these lamps .

Mode of Action

This compound interacts with its target through its physical and chemical properties. It is a hygroscopic yellow-green flaky solid that is soluble in water . The compound has a trigonal crystal structure of the bismuth (III) iodide type with the space group R3 . When used in gas discharge lamps, it contributes to the generation of white light .

Biochemical Pathways

It plays a crucial role in the physical process of light generation in gas discharge lamps .

Pharmacokinetics

Its solubility in water suggests that it could be distributed in aqueous environments .

Result of Action

The primary result of this compound’s action is the generation of white light in gas discharge lamps . This is a physical process rather than a biological one, and it results from the compound’s specific physical and chemical properties .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its hygroscopic nature means that it can absorb moisture from the air, which could potentially affect its stability . Furthermore, its efficacy in generating light in gas discharge lamps could be influenced by factors such as the pressure and temperature of the gas in the lamp .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium triiodide can be synthesized through the direct reaction of dysprosium metal with iodine. The reaction is as follows: [ 2Dy + 3I₂ \rightarrow 2DyI₃ ] This reaction typically occurs under controlled conditions to ensure complete reaction and purity of the product .

Another method involves the reaction of dysprosium filings with mercury diiodide: [ 2Dy + 3HgI₂ \rightarrow 2DyI₃ + 3Hg ] This method also requires careful handling due to the involvement of mercury compounds .

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving high-temperature reactors and controlled environments to prevent contamination and moisture absorption.

Chemical Reactions Analysis

Types of Reactions: Dysprosium triiodide primarily undergoes substitution reactions due to the presence of iodine atoms. It can react with various reagents to form different dysprosium compounds.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form dysprosium oxide (Dy₂O₃) in the presence of oxygen or other oxidizing agents.

Reduction: It can be reduced back to elemental dysprosium using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: this compound can react with halogenating agents to form other dysprosium halides, such as dysprosium chloride (DyCl₃) or dysprosium bromide (DyBr₃).

Major Products Formed: The major products formed from these reactions include dysprosium oxide, dysprosium chloride, and dysprosium bromide, depending on the reagents and conditions used .

Scientific Research Applications

Dysprosium triiodide has several applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other dysprosium compounds and as a reagent in various chemical reactions.

Biology and Medicine: Dysprosium compounds, including this compound, are studied for their potential use in magnetic resonance imaging (MRI) contrast agents due to their paramagnetic properties.

Industry: this compound is used in the production of high-intensity discharge lamps, where it helps generate white light.

Comparison with Similar Compounds

Ytterbium triiodide (YbI₃): Similar in structure and properties, ytterbium triiodide is another lanthanide triiodide used in various chemical applications.

Europium triiodide (EuI₃): Europium triiodide shares similar chemical properties and is used in similar applications, particularly in the field of optics and luminescence.

Uniqueness of Dysprosium Triiodide: this compound is unique due to its specific optical properties and its role in high-intensity discharge lamps. Its ability to generate white light makes it particularly valuable in lighting applications. Additionally, its paramagnetic properties make it useful in medical imaging and other scientific research areas .

Properties

CAS No. |

15474-63-2 |

|---|---|

Molecular Formula |

DyI3 |

Molecular Weight |

543.213 g/mol |

IUPAC Name |

triiododysprosium |

InChI |

InChI=1S/Dy.3HI/h;3*1H/q+3;;;/p-3 |

InChI Key |

RZQFCZYXPRKMTP-UHFFFAOYSA-K |

SMILES |

[I-].[I-].[I-].[Dy+3] |

Canonical SMILES |

I[Dy](I)I |

| 15474-63-2 | |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Q1: What is the molecular structure of dysprosium triiodide and how does it behave in different environments?

A1: this compound (DyI3) exists primarily as a planar molecule in its free monomeric form, with a Dy-I bond length of 2.808(9) Å determined through computational and gas-phase electron diffraction studies []. Interestingly, matrix-isolation experiments revealed that DyI3 forms complexes within the matrix, causing a distortion from its planar geometry to a pyramidal structure []. This highlights the potential impact of the surrounding environment on the molecule's shape.

Q2: Does this compound exist in other forms besides the monomer?

A2: Yes, this compound can also exist as a dimer, Dy2I6. Research suggests that the specific geometry of the dimer is influenced by the arrangement of electrons within the partially filled 4f orbitals of the dysprosium atom [].

Q3: What are the thermodynamic properties associated with the vaporization of this compound?

A3: High-temperature mass spectrometric investigations revealed valuable information regarding the evaporation properties of DyI3 []. The enthalpy of sublimation for monomeric DyI3 is 292 ± 12 kJ/mol, while the dimer (Dy2I6) exhibits a higher enthalpy of sublimation at 365 ± 16 kJ/mol []. This difference highlights the stronger intermolecular forces present in the dimeric form.

Q4: Has this compound shown any potential for practical applications?

A4: While not directly addressed in the provided research, this compound has been explored in the context of high-intensity discharge lamps. Research on dysprosium-thallium-sodium-cesium iodide arc lamps revealed that the interaction between liquid DyI3 and the quartz tube used in the lamp construction can significantly impact the lamp's lumen maintenance []. This highlights the importance of material compatibility in applications involving this compound.

Q5: Are there any computational studies on this compound and what insights do they offer?

A5: Yes, computational methods have been employed to investigate the molecular and electronic structure of DyI3 []. These studies contribute to our understanding of its bonding characteristics, geometry, and potential reactivity. They also provide a basis for predicting properties and behavior under various conditions, which can guide further experimental research.

Q6: What analytical techniques are typically used to study this compound?

A6: Several analytical techniques have proven valuable in characterizing and studying DyI3. Gas-phase electron diffraction helps determine the molecule's structure and bond lengths []. Vibrational spectroscopy, including both infrared and Raman spectroscopy, provides insights into the molecule's vibrations and its interactions within different environments like matrices []. High-temperature mass spectrometry is crucial for studying its thermodynamic properties during vaporization [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)